
2-Methyl-5-(trichloromethylthio)nitrobenzene, 92%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(trichloromethylthio)nitrobenzene, or MTTNB, is an organic compound with the molecular formula C7H4Cl3NO2S. It is a colorless solid that is widely used in scientific research and laboratory experiments. MTTNB is a highly versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development.
科学的研究の応用
MTTNB has a wide range of applications in scientific research and laboratory experiments. It has been used in biochemical and physiological studies, such as the analysis of enzyme activity and the study of cell signaling pathways. It has also been used in drug synthesis and development, as it can be used to synthesize a variety of drugs, including antifungal and antiviral agents. Additionally, MTTNB has been used in the study of photochemistry, as it can be used to synthesize a variety of photochemically active compounds.
作用機序
MTTNB is an organic compound that acts as an electron-withdrawing group, which means that it can interact with other molecules to form new bonds. This interaction is known as a nucleophilic substitution reaction, in which the electron-withdrawing group of MTTNB acts as an electrophile, while the other molecule acts as a nucleophile. This reaction allows MTTNB to bind to other molecules, such as proteins or enzymes, and thus affect their activity.
Biochemical and Physiological Effects
MTTNB has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to inhibit the activity of proteins, such as the human immunodeficiency virus-1 reverse transcriptase. Additionally, MTTNB has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
MTTNB has a number of advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development. Additionally, MTTNB is relatively stable and non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using MTTNB in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, MTTNB is relatively expensive, so it may not be feasible to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for the use of MTTNB in scientific research and laboratory experiments. For example, it could be used to develop new drugs, as it has been shown to inhibit the activity of proteins and enzymes. Additionally, it could be used to develop new photochemically active compounds, as it can be used to synthesize a variety of photochemically active compounds. Finally, it could be used to study the biochemical and physiological effects of different compounds, as it has been shown to have a number of biochemical and physiological effects.
合成法
MTTNB can be synthesized from a variety of starting materials, including trichloromethylthionitrobenzene, 2-methyl-5-nitrobenzene, and trichloromethylthionitrobenzene-2-methyl-5-nitrobenzene. The most common method of synthesis involves the reaction of trichloromethylthionitrobenzene with 2-methyl-5-nitrobenzene in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, producing MTTNB as the product.
特性
IUPAC Name |
1-methyl-2-nitro-4-(trichloromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2S/c1-5-2-3-6(15-8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIDJYCHVNYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


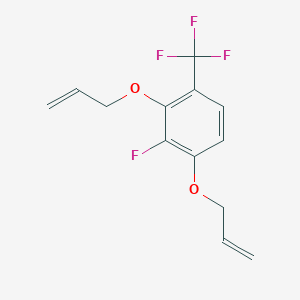
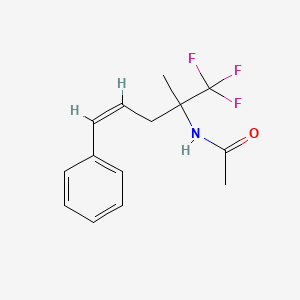
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
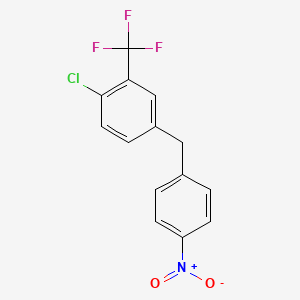
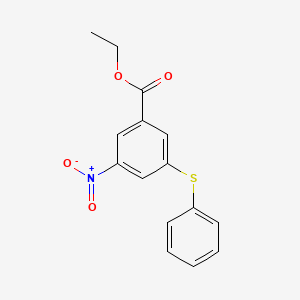
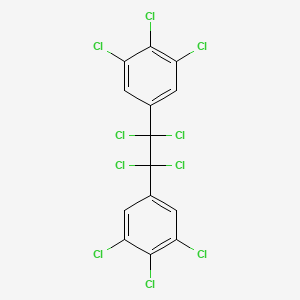
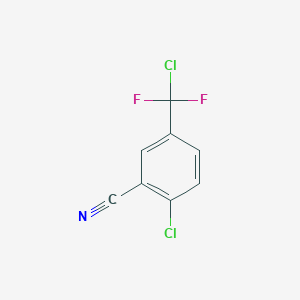
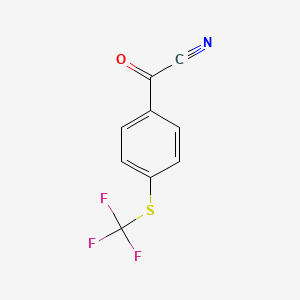



![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)
